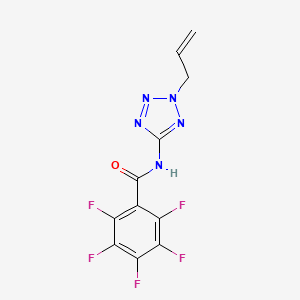
N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide
Übersicht
Beschreibung
N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as 'PAT-048', is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. PAT-048 is a tetrazole-based compound that has been shown to exhibit potent and selective inhibition of protein kinase C (PKC) isozymes, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
PAT-048 acts as a potent and selective inhibitor of N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, specifically targeting the conventional N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isoforms (α, β, and γ). By inhibiting these isoforms, PAT-048 disrupts the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. This ultimately leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAT-048 have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that PAT-048 inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have demonstrated that PAT-048 can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAT-048 in lab experiments is its high selectivity for N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, which allows for more precise targeting of cellular signaling pathways. However, one limitation of using PAT-048 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of PAT-048 as a therapeutic agent. One area of interest is the use of PAT-048 in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the development of PAT-048 derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of PAT-048 and its potential use in the treatment of other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
PAT-048 has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Its ability to selectively inhibit N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes has been shown to have a significant impact on cellular signaling pathways, leading to alterations in cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2H,1,3H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWDUBDWUCBNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzothiadiazol-5-yl-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4649875.png)
![3-(3-bromophenyl)-N-[1-(2,5-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4649886.png)
![2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4649907.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4649913.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649914.png)
![2,4-dichloro-N-(2-{[(3-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4649922.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4649923.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4649929.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
![2-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4649941.png)
![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4649967.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4649972.png)